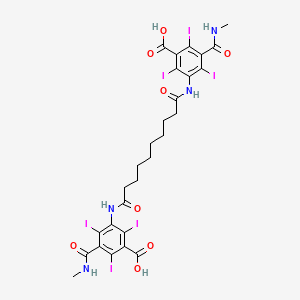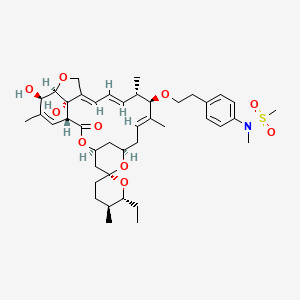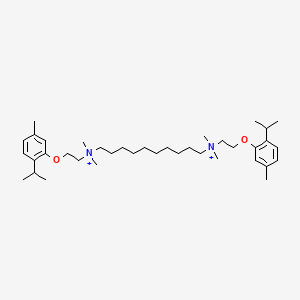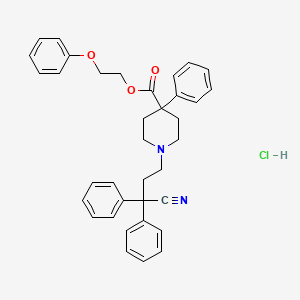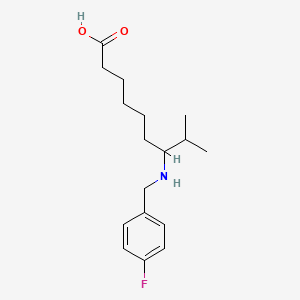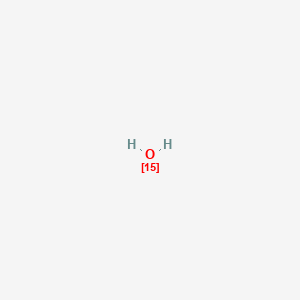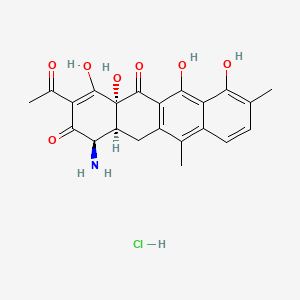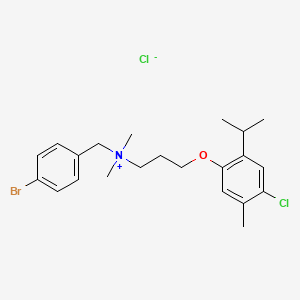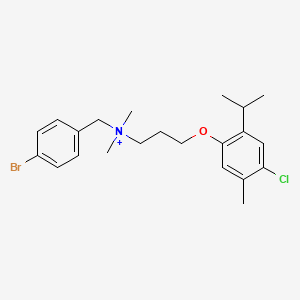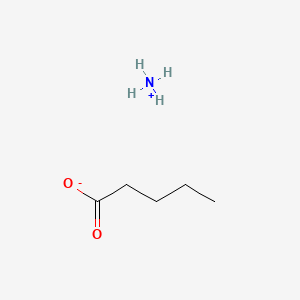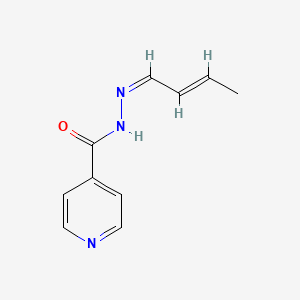
Crotonaldehyde isonicotinic acid hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロトニアジドはイソニコチン酸ヒドラジドの誘導体です。 クロトニアジドは、in vitroおよびin vivoの両方で、顕著な抗結核活性を示しています 。 さらに、クロトニアジドは、11マイクログラム/ミリリットルの有効濃度(EC50)で、抗HIV剤としての可能性を示しています .
2. 製法
合成経路および反応条件: クロトニアジドは、イソニコチン酸ヒドラジドから合成されます。合成経路は、特定の条件下で、イソニコチン酸ヒドラジドとクロトンアルデヒドを反応させて、クロトニアジドを形成させる反応を含みます。 反応は通常、エタノールなどの溶媒を必要とし、目的の生成物が得られるように制御された温度で行われます .
工業生産方法: クロトニアジドの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、スケールアップ調整を加えた実験室での製法に従います。これには、反応条件、溶媒の回収、および精製プロセスを最適化して、最終生成物の高収率と高純度を確保することが含まれます。
反応の種類:
酸化: クロトニアジドは、特にヒドラジド部分で酸化反応を起こし、さまざまな酸化誘導体を形成することがあります。
還元: この化合物は、特定の条件下で還元することもでき、ヒドラジド基に影響を与えます。
置換: クロトニアジドは、特に芳香環で置換反応を起こし、置換基を導入してその化学的性質を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: 電気求核芳香族置換反応は、触媒の存在下で臭素や塩素などの試薬を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はクロトニアジドのさまざまな酸化型を生じることがありますが、置換反応は芳香環に異なる官能基を導入することがあります。
4. 科学研究における用途
クロトニアジドには、いくつかの科学研究における用途があります。
生物学: クロトニアジドの抗結核活性和抗HIV活性は、特に病原体に対するその影響を研究する上で、それを生物学研究の貴重な化合物としています。
医学: この化合物は、新しい治療薬の開発における医薬品化学で、抗HIV剤としての可能性を持っていることが注目されています。
産業: 広く文書化されていませんが、クロトニアジドは、新しい医薬品や治療薬の開発における製薬業界で用途がある可能性があります.
準備方法
Synthetic Routes and Reaction Conditions: Crotoniazide is synthesized from isonicotinic acid hydrazide. The synthetic route involves the reaction of isonicotinic acid hydrazide with crotonaldehyde under specific conditions to form Crotoniazide. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for Crotoniazide are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Crotoniazide can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, affecting the hydrazide group.
Substitution: Crotoniazide can participate in substitution reactions, especially at the aromatic ring, where substituents can be introduced to modify its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of Crotoniazide, while substitution reactions can introduce different functional groups onto the aromatic ring.
科学的研究の応用
Crotoniazide has several scientific research applications:
Biology: Crotoniazide’s antituberculous and anti-HIV activities make it a valuable compound for biological research, particularly in studying its effects on pathogens.
Medicine: The compound’s potential as an anti-HIV agent is of significant interest in medicinal chemistry for developing new therapeutic agents.
作用機序
クロトニアジドは、主に特定の分子標的との相互作用によって効果を発揮します。 抗HIV活性の場合、クロトニアジドは、ウイルス酵素を標的にし、ウイルスの複製能力を妨げることで、ヒト免疫不全ウイルスの複製を阻害します 。 抗結核活性に関与する正確な分子経路はまだ調査中ですが、細菌細胞壁の必須成分の合成を阻害すると考えられています。
類似化合物:
イソニコチン酸ヒドラジド: クロトニアジドが誘導される母体化合物。広く抗結核剤として使用されています。
イソニアジド: イソニコチン酸ヒドラジドの別の誘導体であり、結核の治療に一般的に使用されています。
ピラジナミド: 抗結核活性を有する構造的に類似した化合物。
ユニークさ: クロトニアジドのユニークさは、結核とHIVの両方に効果を発揮することにあるため、さらなる研究開発の対象となる化合物として注目されています。 比較的低い濃度でHIVの複製を阻害する能力は、治療薬としての可能性を示しています .
類似化合物との比較
Isonicotinic Acid Hydrazide: The parent compound from which Crotoniazide is derived. It is widely used as an antituberculous agent.
Isoniazid: Another derivative of isonicotinic acid hydrazide, commonly used in the treatment of tuberculosis.
Pyrazinamide: A structurally similar compound with antituberculous activity.
Uniqueness: Crotoniazide’s uniqueness lies in its dual activity against both tuberculosis and HIV, making it a compound of significant interest for further research and development. Its ability to inhibit HIV replication at relatively low concentrations highlights its potential as a therapeutic agent .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
N-[(Z)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6- |
InChIキー |
YLWYNCPRXFCNLQ-OBBGFGQDSA-N |
異性体SMILES |
C/C=C/C=N\NC(=O)C1=CC=NC=C1 |
正規SMILES |
CC=CC=NNC(=O)C1=CC=NC=C1 |
溶解性 |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
